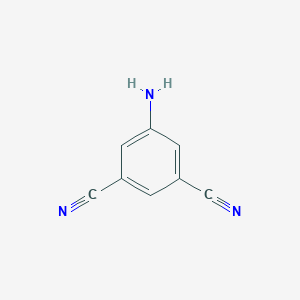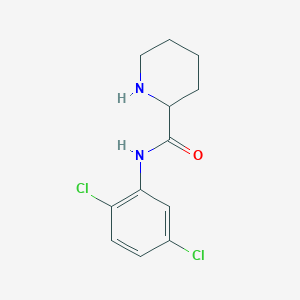![molecular formula C8H7BrOS B2529790 2-Bromo-6,7-dihidrobenzo[b]tiofeno-4(5H)-ona CAS No. 25074-25-3](/img/structure/B2529790.png)
2-Bromo-6,7-dihidrobenzo[b]tiofeno-4(5H)-ona
Descripción general
Descripción
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a useful research compound. Its molecular formula is C8H7BrOS and its molecular weight is 231.11. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros Conjugados
Este compuesto se utiliza en la síntesis de polímeros conjugados. Estos polímeros se basan en 3,6-bis(2-bromotieno-[3,2-b]tiofeno-5-il)-2,5-bis(2-octildodecil)pirrolo[3,4-c]-pirrol-1,4-(2H,5H)-diona (Br-TTDPP) combinados con tres diferentes monómeros donadores de electrones . Los polímeros se utilizan en transistores de película delgada de alto rendimiento .
2. Rendimiento del Dispositivo de Transistor de Efecto de Campo Orgánico (OFET) El compuesto se utiliza en el desarrollo de dispositivos OFET. Un OTFT que tiene una capa activa de TTDPP-SVS mostró la mayor movilidad de huecos, el voltaje de umbral más bajo y la relación Ion/Ioff más alta .
Inhibidores de la Detección de Quorum
El compuesto se ha utilizado en el desarrollo de inhibidores de la detección de quorum. La detección de quorum es un mecanismo de comunicación célula-célula bacteriana. Los inhibidores pueden interrumpir esta comunicación, afectando así los comportamientos bacterianos como la formación de biopelículas y la producción de virulencia .
Formación Anti-Biopelícula
El compuesto ha mostrado propiedades moderadas de formación anti-biopelícula contra Pseudomonas aeruginosa .
Materia Prima en Síntesis Orgánica
Es una materia prima e intermedio importante que se utiliza en la síntesis orgánica .
Fármacos y Agroquímicos
El compuesto se utiliza en la producción de fármacos y agroquímicos .
Colorantes
También se utiliza en la producción de colorantes .
Medicina
Propiedades
IUPAC Name |
2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYSMHCYWWVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
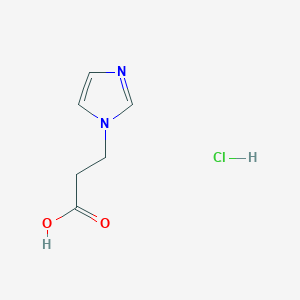
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile](/img/structure/B2529711.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)
![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)
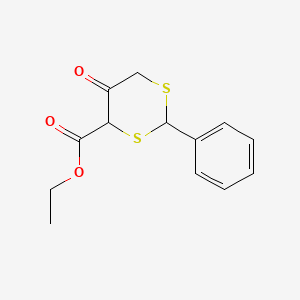
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)
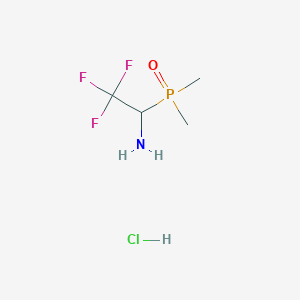
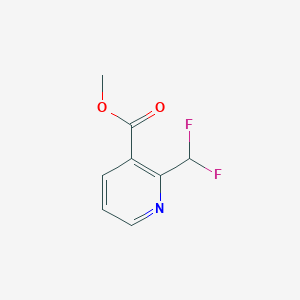
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)
